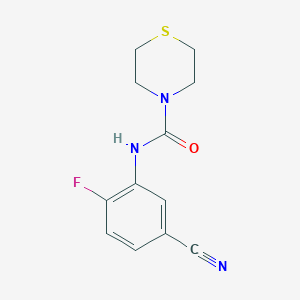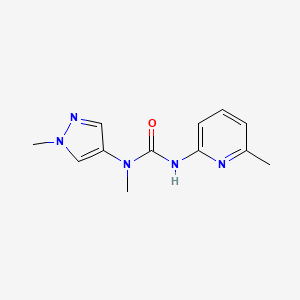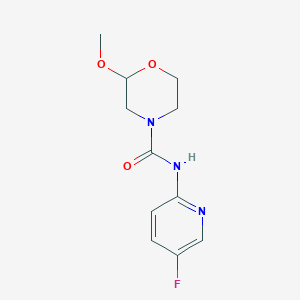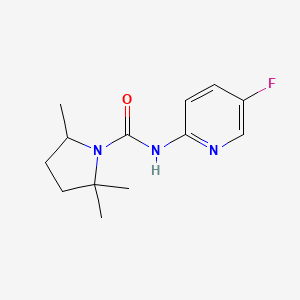![molecular formula C11H15N5O B6750413 2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide](/img/structure/B6750413.png)
2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide is a compound that belongs to the class of 2-aminopyrimidine derivatives.
Méthodes De Préparation
The synthesis of 2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide can be compared with other 2-aminopyrimidine derivatives. Similar compounds include:
Propriétés
IUPAC Name |
2-[(6-cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-6(2)10(11(13)17)16-9-4-8(5-12)14-7(3)15-9/h4,6,10H,1-3H3,(H2,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWRHPJFJMGXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(C(C)C)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea](/img/structure/B6750334.png)
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B6750338.png)
![Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate](/img/structure/B6750345.png)

![1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea](/img/structure/B6750355.png)

![1-(4-Hydroxycyclohexyl)-1-[(3-hydroxyphenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6750369.png)

![[4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride](/img/structure/B6750380.png)
![3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide](/img/structure/B6750394.png)

![[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6750420.png)
![2-[1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B6750426.png)
![2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6750434.png)
